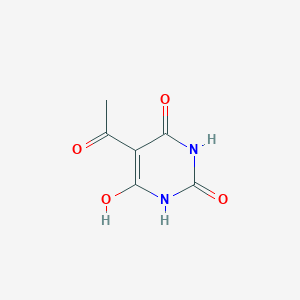

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 5-hydroxyethylidene-2,4,6-pyrimidinetrione, is a heterocyclic compound with potential therapeutic applications. It is a derivative of pyrimidine and is composed of a five-membered ring of two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in the treatment of a wide range of diseases, including cancer and inflammation.

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, including variants similar to the mentioned compound, have been extensively studied for their applications in synthesis, particularly in the development of medicinal and pharmaceutical products. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized to synthesize pyrimidine derivatives, showcasing the compound's relevance in the synthesis of bioactive molecules. These catalysts offer diverse synthetic pathways, enhancing the development of lead molecules with significant biological activities (Parmar, Vala, & Patel, 2023).

Optical Sensors

Pyrimidine derivatives are also significant in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Their broad range of biological and medicinal applications further highlights the versatility of pyrimidine-based compounds (Jindal & Kaur, 2021).

Molecular Interactions and Stability

The study of tautomeric equilibria in pyrimidine bases reveals the influence of molecular interactions on the stability of these compounds. Such investigations are crucial for understanding the behavior of pyrimidine derivatives in biological systems, including DNA and RNA, where they play fundamental roles (Person et al., 1989).

Pharmacological Effects

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory activities. Their structural variability allows for the modulation of biological activity, making them candidates for the development of new therapeutic agents with minimized toxicity and enhanced efficacy (Rashid et al., 2021).

Antidepressant Properties

The structural and functional diversity of pyrimidine derivatives extends to their use in antidepressant drugs, with a focus on targeting specific receptors like the 5-HT1A receptor. This underscores the potential of pyrimidine-based compounds in addressing complex diseases like depression, through the modulation of neurotransmitter systems (Wang et al., 2019).

Propiedades

IUPAC Name |

5-acetyl-6-hydroxy-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h1H3,(H3,7,8,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOWAZAFHURGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)

![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)

methyl}quinolin-8-ol](/img/structure/B2581245.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)

![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)